2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylicacid

Description

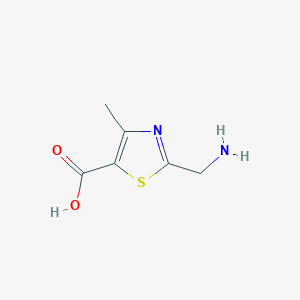

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a methyl group at position 4, an aminomethyl (-CH2NH2) group at position 2, and a carboxylic acid (-COOH) group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur atoms, widely studied for their diverse biological activities.

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C6H8N2O2S/c1-3-5(6(9)10)11-4(2-7)8-3/h2,7H2,1H3,(H,9,10) |

InChI Key |

NGOUBVCYTYGUMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Method from 2-Methylthiazole-5-carboxylic Acid

This method, disclosed in a 2021 patent (CN113943263A), outlines a classical chemical route with optimized steps for industrial applicability and environmental considerations.

| Step | Reaction Type | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|

| 1 | Esterification | 2-Methylthiazole-5-carboxylic acid + methanol + concentrated sulfuric acid, reflux overnight | 2-Methylthiazole-5-carboxylic acid methyl ester (B) | Mass ratio acid:sulfuric acid = 1:1; mild conditions; classical Fischer esterification |

| 2 | Bromination | Compound B + N-bromosuccinimide + catalytic AIBN in carbon tetrachloride, reflux at 77°C for 12 hours | Dibromomethyl derivative (C) | Molar ratio B:NBS:AIBN = 1:2.5:0.66; radical bromination targeting methyl group |

| 3 | Single reduction | Compound C + phosphite ester + alkali, room temperature, overnight | Bromomethyl derivative (D) | Selective reduction of one bromine atom; mild conditions |

| 4 | Di-Boc amination | Compound D + alkali + amination reagent (e.g., di-tert-butyl iminodicarboxylate), room temperature, overnight | Di-Boc protected aminomethyl derivative (E) | Protects amino group for purification and further processing |

| 5 | Boc removal and purification | Compound E + 4 M HCl in ethyl acetate, room temperature, 12 hours; followed by neutralization with potassium carbonate | 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid methyl ester (target) | Final deprotection step; purification yields >97% purity |

- Uses readily available 2-methylthiazole-5-carboxylic acid as starting material.

- Avoids foul-smelling reagents like diethyl dithiophosphate.

- Employs classical, well-understood chemical reactions with good stability.

- Suitable for scale-up due to mild reaction conditions and accessible reagents.

Alternative Cyclization Route Using Thiourea and α-Halo Esters

Another common approach for thiazole derivatives involves cyclization reactions between thiourea or thioamides and α-halo ketones or esters.

- Equimolar thiourea and ethyl acetoacetate are reacted in the presence of N-bromosuccinimide and benzoyl peroxide catalyst.

- The reaction is accelerated by microwave irradiation (e.g., 15 minutes at 80°C).

- The product is 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester, which can be further functionalized to the aminomethyl derivative.

- Purification is done by recrystallization and monitored by thin-layer chromatography (TLC).

This method is suitable for laboratory-scale synthesis and provides a straightforward route to the thiazole core with functional groups amenable to further modification.

Industrial Considerations and Optimization

- Reagent Selection: Avoidance of reagents with strong odors or environmental hazards (e.g., diethyl dithiophosphate) is preferred for industrial processes.

- Reaction Monitoring: TLC, NMR (1H and 13C), IR spectroscopy, and elemental analysis are used to monitor reaction progress and confirm structure.

- Purification: Boc protection and deprotection steps facilitate purification of intermediates by improving solubility and stability.

- Yield and Purity: The optimized method achieves a purity of over 97%, with improved yield and fewer byproducts compared to older methods.

- Environmental Impact: Use of mild conditions and classical reagents reduces waste and pollution, improving the process's sustainability.

Summary Table of Preparation Methods

| Methodology | Starting Material(s) | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification → Bromination → Reduction → Di-Boc Amination → Boc Removal | 2-Methylthiazole-5-carboxylic acid | Classical esterification, radical bromination, selective reduction, protection/deprotection | High purity, scalable, mild conditions | Multi-step, requires protection steps |

| Cyclization of Thiourea + α-Halo Ester | Thiourea + ethyl acetoacetate | Cyclization under NBS and benzoyl peroxide catalysis, microwave-assisted | Simple, rapid, suitable for lab scale | May require further functionalization |

Research Findings and Analytical Data

- Purity: Final product purity exceeds 97%, confirmed by chromatographic and spectroscopic methods.

- Spectroscopic Characterization: IR spectra show characteristic C=O stretch (1780–1650 cm⁻¹), N-H bands; 1H-NMR and 13C-NMR confirm the presence of aminomethyl, methyl, and carboxyl groups.

- Yield: Optimized routes improve overall yield compared to older methods involving foul-smelling or rare reagents.

- Environmental and Safety Profile: Newer methods reduce environmental impact by avoiding toxic reagents and employing milder conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives has been a focus of research due to their utility as intermediates in pharmaceutical chemistry. A notable method involves the reaction of an amine-protected thiazole carboxylic acid chloride with substituted anilines in the presence of bases, yielding aryl-substituted derivatives that can serve as precursors to various bioactive compounds .

Antimicrobial Properties

Research has demonstrated that derivatives of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial activity. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was reported to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml . This highlights the compound's potential as a scaffold for developing new anti-tubercular agents.

Anticancer Activity

Thiazole derivatives have shown promise in anticancer research. Studies indicate that compounds incorporating the thiazole moiety can inhibit tubulin polymerization and demonstrate cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have been evaluated for their antiproliferative activity against HepG-2 liver carcinoma cells, indicating their potential role in cancer therapy .

Pharmaceutical Applications

The compound has been explored for its role in synthesizing pharmaceuticals targeting various conditions:

- Antitubercular Agents : The thiazole scaffold is being investigated for its ability to inhibit enzymes critical to the survival of M. tuberculosis, making it a candidate for new treatments against tuberculosis .

- Anticancer Drugs : The structural features of thiazoles allow for modifications that enhance their anticancer properties, making them suitable candidates for further development in oncology .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives:

These findings illustrate the compound's versatility and potential across different therapeutic areas.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Modifications at the 2-Position

The 2-position of the thiazole ring is critical for modulating biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Antidiabetic and Antioxidant Activity

- BAC : Demonstrates potent antidiabetic effects in streptozotocin (STZ)-induced diabetic rats. It reduces blood glucose levels by 40–45%, enhances insulin sensitivity, and suppresses oxidative stress markers (e.g., malondialdehyde) while elevating antioxidant enzymes (e.g., glutathione peroxidase) .

- Target Compound: The aminomethyl group may interact with insulin receptor substrates or inflammatory cytokines, though empirical data are lacking.

Enzyme Inhibition

- Febuxostat: Inhibits xanthine oxidase (IC50 = 0.6–1.2 nM), reducing uric acid production. It is 100-fold more potent than allopurinol in vitro . Structural analysis reveals that the 3-cyano and 4-isobutoxy groups on the phenyl ring are critical for binding to the enzyme’s active site .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Febuxostat’s 3-cyano group stabilizes interactions with xanthine oxidase via hydrogen bonding .

- Aromatic Substituents : BAC’s 4-chlorobenzyl group enhances binding to diabetic-related targets through hydrophobic and π-π interactions .

- Simpler Substituents: The aminomethyl group in the target compound may offer flexibility for derivatization but requires further exploration.

Gaps and Contradictions

- No direct studies on 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid are cited, limiting conclusive pharmacological insights.

Biological Activity

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the aminomethyl group and carboxylic acid moiety enhances its potential for interaction with biological targets. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | |

| Escherichia coli | 31.25 µg/mL | |

| Candida albicans | 32–42 µg/mL | |

| Pseudomonas aeruginosa | 62.5 µg/mL |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus. Its structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives, including 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

- Human glioblastoma U251 cells : IC50 values ranged from 10–30 µM.

- Human melanoma WM793 cells : Similar IC50 values indicating significant cytotoxicity.

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, potentially linked to its ability to interact with specific cellular targets .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A study highlighted the synthesis of novel thiazole-integrated compounds that demonstrated significant anticonvulsant effects in animal models.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Effective Dose (ED50) | Reference |

|---|---|---|

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | 5 mg/kg | |

| Novel thiazole analogues | ED50 values <10 mg/kg |

These results indicate that modifications to the thiazole structure can lead to enhanced anticonvulsant activity, making it a candidate for further development in treating epilepsy and other seizure disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.